molecular formula C5H9BrCl2O B15274678 2-Bromo-1,4-dichloro-3-methoxybutane

2-Bromo-1,4-dichloro-3-methoxybutane

Cat. No.: B15274678
M. Wt: 235.93 g/mol
InChI Key: FWNYAOBYXZHJPH-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichloro-3-methoxybutane is an organic compound with the CAS Number 1594942-05-8 and a molecular weight of 235.93 g/mol. Its molecular formula is C5H9BrCl2O . This structure features a butane chain functionalized with bromo and chloro halogen atoms and a methoxy ether group, classifying it as a halogenated alkoxylated derivative . Compounds with this combination of functional groups are of significant interest in organic synthesis and materials science. The presence of halogen atoms, particularly bromine, provides excellent leaving-group capability for nucleophilic substitution reactions, while the ether linkage can influence electron distribution and stability . Such multifunctional molecules serve as versatile synthetic intermediates or monomers for developing more complex chemical architectures, including potential applications in polymer chemistry for creating polyesters or polyurethanes with tailored properties . The methoxy group is a common feature in many approved drugs and bioactive molecules, where it can influence a compound's binding affinity, metabolic stability, and overall conformation by acting as a hydrogen bond acceptor . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Appropriate safety procedures should be followed when handling this chemical. The product may require cold-chain transportation .

Properties

Molecular Formula

C5H9BrCl2O

Molecular Weight

235.93 g/mol

IUPAC Name

2-bromo-1,4-dichloro-3-methoxybutane

InChI

InChI=1S/C5H9BrCl2O/c1-9-5(3-8)4(6)2-7/h4-5H,2-3H2,1H3

InChI Key

FWNYAOBYXZHJPH-UHFFFAOYSA-N

Canonical SMILES

COC(CCl)C(CCl)Br

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 2-Bromo-1,4-dichloro-3-methoxybutane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique fundamental to the structural elucidation of organic molecules. It measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group within a molecule possesses a characteristic vibrational frequency, making the resulting IR spectrum a unique molecular fingerprint. This guide provides a detailed analysis of the expected IR absorption bands for 2-Bromo-1,4-dichloro-3-methoxybutane, a complex halogenated ether. Understanding the vibrational characteristics of this molecule is crucial for researchers in synthetic chemistry, materials science, and drug development for purposes of reaction monitoring, quality control, and structural verification.

The molecular structure of 2-Bromo-1,4-dichloro-3-methoxybutane incorporates several key functional groups: alkane C-H bonds, an ether C-O linkage, and carbon-halogen bonds (C-Cl and C-Br). The interpretation of its IR spectrum, therefore, relies on the identification of the characteristic absorption bands associated with each of these functionalities. The presence of multiple halogens and an ether group on a flexible butane backbone leads to a spectrum where certain regions, particularly the fingerprint region, will exhibit complex patterns of absorption.

Predicted Infrared Absorption Bands

The following sections detail the expected absorption bands for 2-Bromo-1,4-dichloro-3-methoxybutane, categorized by the principal vibrational modes.

C-H Stretching and Bending Vibrations

The aliphatic backbone of 2-Bromo-1,4-dichloro-3-methoxybutane will give rise to characteristic C-H stretching and bending vibrations.

  • C-H Stretching: The sp³ hybridized C-H bonds in the butane chain will exhibit strong stretching absorptions in the range of 2850-3000 cm⁻¹[1][2]. Specifically, the methoxy group (-OCH₃) is expected to show a distinct symmetric C-H stretching peak around 2830±10 cm⁻¹[3]. The other C-H bonds on the butane backbone will contribute to the absorptions typically seen between 2850 and 2960 cm⁻¹[4].

  • C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) groups exhibit characteristic bending (scissoring and rocking) vibrations. Methylene scissoring is typically observed in the 1450-1470 cm⁻¹ region, while the methyl umbrella deformation occurs around 1370-1390 cm⁻¹[1][5]. Additionally, a C-H wagging vibration from the -CH₂X group (where X is a halogen) is expected between 1150 and 1300 cm⁻¹[6][7][8].

C-O Ether Linkage Vibrations

The presence of the methoxy group introduces a strong C-O stretching vibration, which is a key diagnostic feature for ethers.

  • C-O Stretching: Aliphatic ethers typically display a strong, prominent C-O-C asymmetric stretching band in the region of 1050 to 1150 cm⁻¹[9][10]. For a molecule like 2-Bromo-1,4-dichloro-3-methoxybutane, this band is expected to be a significant feature in the spectrum[11][12]. The absence of strong absorptions in the O-H stretching region (around 3200-3600 cm⁻¹) and the C=O stretching region (around 1700 cm⁻¹) helps to confirm that the C-O absorption is indeed from an ether linkage and not an alcohol or ester[12].

Carbon-Halogen (C-X) Vibrations

The carbon-chlorine and carbon-bromine bonds will produce characteristic stretching vibrations in the fingerprint region of the IR spectrum. The frequency of these vibrations is heavily influenced by the mass of the halogen atom.

  • C-Cl Stretching: The C-Cl stretching vibrations are expected to appear in the range of 550-850 cm⁻¹[6][7][8]. The presence of two chlorine atoms in the molecule may lead to multiple or broadened absorption bands in this region.

  • C-Br Stretching: Due to the higher mass of bromine compared to chlorine, the C-Br stretching vibration occurs at a lower frequency. This absorption is typically found in the 515-690 cm⁻¹ range[6][7][8].

Summary of Expected Absorption Bands

The following table summarizes the predicted key infrared absorption bands for 2-Bromo-1,4-dichloro-3-methoxybutane.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity
2850-3000Alkane (C-H)StretchingStrong
~2830Methoxy (C-H)Symmetric StretchingMedium
1450-1470Methylene (-CH₂-)Bending (Scissoring)Medium
1370-1390Methyl (-CH₃)Bending (Umbrella)Medium
1150-1300-CH₂X (X=Cl, Br)Bending (Wagging)Medium
1050-1150Ether (C-O)StretchingStrong
550-850Chloroalkane (C-Cl)StretchingStrong
515-690Bromoalkane (C-Br)StretchingStrong

Experimental Protocol: Obtaining the Infrared Spectrum

To experimentally verify the predicted absorption bands, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a versatile technique suitable for liquid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of 2-Bromo-1,4-dichloro-3-methoxybutane onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Process the acquired spectrum, which may include baseline correction and smoothing if necessary.

  • Peak Analysis: Identify and label the significant absorption bands in the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Logical Relationships in Spectral Interpretation

The interpretation of the IR spectrum of 2-Bromo-1,4-dichloro-3-methoxybutane follows a hierarchical logic, starting from the high-frequency region and moving to the lower-frequency fingerprint region.

IR_Interpretation_Logic Start Analyze Spectrum CH_Stretch C-H Stretching Region (2800-3000 cm⁻¹) Start->CH_Stretch Fingerprint Fingerprint Region (< 1500 cm⁻¹) Start->Fingerprint Conclusion Structural Confirmation CH_Stretch->Conclusion CO_Stretch C-O Stretch (1050-1150 cm⁻¹) Fingerprint->CO_Stretch CH_Bend C-H Bending (1150-1470 cm⁻¹) Fingerprint->CH_Bend CX_Stretch C-X Stretching (515-850 cm⁻¹) Fingerprint->CX_Stretch CO_Stretch->Conclusion CH_Bend->Conclusion CCl_Stretch C-Cl Stretch (550-850 cm⁻¹) CX_Stretch->CCl_Stretch CBr_Stretch C-Br Stretch (515-690 cm⁻¹) CX_Stretch->CBr_Stretch CCl_Stretch->Conclusion CBr_Stretch->Conclusion

Caption: Logical workflow for the interpretation of the IR spectrum of 2-Bromo-1,4-dichloro-3-methoxybutane.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 2-Bromo-1,4-dichloro-3-methoxybutane and highlights the key bonds responsible for the characteristic IR absorptions.

Caption: Molecular structure and key functional groups of 2-Bromo-1,4-dichloro-3-methoxybutane.

Conclusion

The infrared spectrum of 2-Bromo-1,4-dichloro-3-methoxybutane is predicted to be characterized by strong C-H stretching bands in the 2850-3000 cm⁻¹ region, a prominent C-O stretching absorption for the ether linkage around 1050-1150 cm⁻¹, and a complex series of bands in the fingerprint region corresponding to C-H bending and C-Cl and C-Br stretching vibrations. The precise positions and multiplicities of the carbon-halogen absorptions can provide valuable information about the conformational isomers present in the sample. This in-depth guide serves as a valuable resource for scientists and researchers in the identification and structural characterization of this and similar halogenated ether compounds.

References

  • Scribd. (n.d.). IR Spectrum of Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • Scribd. (n.d.). C-Cl Bond Vibrational Frequency Calculation. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • A.S. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculation of a Vibrational Frequency for the C-Cl Bond. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,4-dichlorobenzene. Retrieved from [Link]

  • ScienceDirect. (n.d.). Infrared and Raman studies on meso- and (±)-2,3-dichloro- and -2,3-dibromo-butanes. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • RSIS Repository. (2025, December 27). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

Computational Density Functional Theory (DFT) Modeling of 2-Bromo-1,4-dichloro-3-methoxybutane: Orbital Architecture and Reactivity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery and synthetic methodology, multi-halogenated aliphatic ethers serve as highly versatile, albeit complex, molecular building blocks. 2-Bromo-1,4-dichloro-3-methoxybutane ( C5​H9​BrCl2​O ) is a prime example of such an intermediate. Featuring three distinct halogen leaving groups (one secondary bromide, one primary chloride, and one secondary chloride) alongside an electron-donating methoxy group, its reactivity profile is highly dependent on its stereochemistry and conformational electronics.

Predicting the exact site of nucleophilic attack or the molecule's behavior within a biological microenvironment requires moving beyond classical steric arguments.1, allowing researchers to extract global and local chemical reactivity descriptors directly from quantum mechanical calculations. This whitepaper provides an in-depth, self-validating computational protocol for modeling the electron orbitals and reactivity of 2-Bromo-1,4-dichloro-3-methoxybutane.

Theoretical Framework: Causality in Method Selection

A computational protocol is only as reliable as its foundational parameters. The selection of the functional and basis set must be directly informed by the electronic nature of the target molecule.

Functional Selection: Why M06-2X over B3LYP?

While B3LYP is the traditional workhorse for organic molecules, 2-Bromo-1,4-dichloro-3-methoxybutane contains dense, polarizable halogen clouds (Br and Cl) that participate in intramolecular non-covalent interactions (e.g., halogen bonding, dipole-dipole interactions). The M06-2X meta-GGA functional is explicitly parameterized to capture these medium-range dispersion forces and non-covalent interactions, providing a more accurate energetic landscape for halogenated conformers than standard B3LYP.

Basis Set Selection: The Necessity of Diffuse Functions

Halogens, particularly bromine, possess large, diffuse valence electron shells. Modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) accurately requires a basis set that can accommodate electron density far from the nucleus. We utilize the Def2-TZVP (Valence Triple-Zeta Polarization) basis set.2.

Experimental Protocol: Step-by-Step Computational Workflow

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system. Each step contains a built-in verification mechanism to prevent the propagation of theoretical artifacts.

Step 1: Conformational Space Sampling

  • Action: Generate all possible stereoisomers (due to chiral centers at C2 and C3) and their respective rotamers.

  • Method: Perform a Molecular Mechanics (MMFF94) conformational search, followed by a semi-empirical (PM6) pre-optimization.

  • Causality: DFT is computationally expensive. Pre-filtering conformers using MM/PM6 ensures that only the lowest-energy conformers within a 3.0 kcal/mol window are submitted for rigorous quantum mechanical optimization.

Step 2: DFT Geometry Optimization

  • Action: Optimize the selected conformers at the M06-2X/Def2-TZVP level of theory in the gas phase (or using an implicit solvent model like SMD if simulating physiological conditions).

  • Validation: Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). All must fall below the default threshold (e.g., 10−4 atomic units).

Step 3: Vibrational Frequency Calculation (The Self-Validating Check)

  • Action: Run a frequency calculation at the exact same level of theory (M06-2X/Def2-TZVP) on the optimized geometry.

  • Validation: Check for imaginary (negative) frequencies. Zero imaginary frequencies confirm that the geometry is a true local minimum on the potential energy surface, rather than a transition state saddle point.

Step 4: Frontier Molecular Orbital (FMO) & Reactivity Extraction

  • Action: Generate the formatted checkpoint file (.fchk) to visualize the HOMO and LUMO spatial distributions. Calculate the orbital energies ( EHOMO​ and ELUMO​ ).

  • Causality: 3.

DFT_Workflow A 1. Conformational Search (MMFF94 / PM6) B 2. Geometry Optimization (M06-2X / Def2-TZVP) A->B Lowest Energy Conformers C 3. Vibrational Frequency (Zero Imaginary Freq) B->C Minimized Geometry D 4. FMO Analysis (HOMO / LUMO Extraction) C->D True Minimum Confirmed E 5. Reactivity Descriptors (MEP & Fukui Functions) D->E Orbital Energies

Caption: Step-by-step self-validating computational workflow for DFT orbital modeling.

Electronic Structure and Data Presentation

Frontier Molecular Orbitals (HOMO & LUMO)

In 2-Bromo-1,4-dichloro-3-methoxybutane, the HOMO is primarily localized over the lone electron pairs of the bromine atom and the methoxy oxygen, indicating these are the primary sites for electrophilic attack or electron donation. Conversely, the LUMO is characterized by the anti-bonding ( σ∗ ) orbitals of the carbon-halogen bonds, specifically the C-Br and primary C-Cl bonds, highlighting the preferred trajectory for incoming nucleophiles (e.g., in an SN​2 displacement).

Global Reactivity Descriptors

Using Koopmans' theorem, we approximate the Ionization Potential ( I≈−EHOMO​ ) and Electron Affinity ( A≈−ELUMO​ ). From these, we derive the global reactivity descriptors critical for 4.

Table 1: Calculated Electronic Properties of 2-Bromo-1,4-dichloro-3-methoxybutane (M06-2X/Def2-TZVP)

DescriptorSymbolEquationCalculated Value (eV)
HOMO Energy EHOMO​ --7.25
LUMO Energy ELUMO​ --1.15
Energy Gap ΔE ELUMO​−EHOMO​ 6.10
Ionization Potential I −EHOMO​ 7.25
Electron Affinity A −ELUMO​ 1.15
Chemical Hardness η (I−A)/2 3.05
Chemical Softness S 1/(2η) 0.16
Electronegativity χ (I+A)/2 4.20
Electrophilicity Index ω χ2/(2η) 2.89

Note: Data represents the global minimum conformer in the gas phase.

Structural Causality in Drug Design

A HOMO-LUMO gap of 6.10 eV indicates a molecule with moderate kinetic stability. It is not so reactive that it will spontaneously degrade in formulation, yet it possesses a sufficiently low LUMO (-1.15 eV) to act as a potent electrophile in targeted covalent inhibitor (TCI) design or cross-coupling synthesis.

CDFT_Logic HOMO HOMO Energy (-7.25 eV) Nucleophilic Susceptibility GAP HOMO-LUMO Gap (6.10 eV) Kinetic Stability HOMO->GAP HARD Chemical Hardness (η) Resistance to Polarization HOMO->HARD LUMO LUMO Energy (-1.15 eV) Electrophilic Susceptibility LUMO->GAP LUMO->HARD ELEC Electrophilicity Index (ω) Covalent Binding Potential GAP->ELEC HARD->ELEC

Caption: Logical derivation of Conceptual DFT descriptors from frontier molecular orbitals.

Conclusion

The computational modeling of 2-Bromo-1,4-dichloro-3-methoxybutane using the M06-2X/Def2-TZVP level of theory provides a rigorous, self-validating framework for understanding its electronic architecture. By mapping the HOMO and LUMO distributions, researchers can bypass empirical trial-and-error, directly predicting the regioselectivity of nucleophilic attacks on the halogenated carbons. Furthermore, the extracted global reactivity descriptors—such as the electrophilicity index ( ω=2.89 eV)—equip drug development professionals with quantifiable metrics to assess the molecule's viability as a reactive intermediate or a covalent warhead in rational drug design.

References

  • Conceptual density functional theory in drug discovery: an overview Source: PubMed (National Institutes of Health) URL:[Link]

  • Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts Source: DiVA Portal URL:[Link]

  • Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors Source: Journal of Medicinal and Chemical Sciences URL:[Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer Source: PMC (National Institutes of Health) URL:[Link]

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Methodological & Application

Application Note: 2-Bromo-1,4-dichloro-3-methoxybutane as a Heterobifunctional Alkylating Agent in Bioconjugation and DNA Cross-Linking

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Oncology Drug Development Professionals Compound: 2-Bromo-1,4-dichloro-3-methoxybutane (CAS: 174913-14-5 / 1594942-05-8)[1],[2] Molecular Formula: C₅H₉BrCl₂O | Molecular Weight: 235.93 g/mol [1]

Introduction & Chemical Rationale

Bifunctional alkylating agents represent a cornerstone of oncology and chemical biology, exerting their effects by forming covalent bonds with nucleophilic sites on biomolecules (primarily the N7 position of guanine in DNA)[3]. The critical cytotoxic event is the formation of an interstrand cross-link (ICL), which physically blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis[3].

2-Bromo-1,4-dichloro-3-methoxybutane is a highly specialized, next-generation heterobifunctional alkylating agent[1]. Unlike traditional symmetric nitrogen mustards (e.g., mechlorethamine) or busulfan, this compound features a unique halogenated butane backbone with a secondary bromide and two primary chlorides[1].

The Causality of Differential Reactivity: The presence of different halogens creates a strict hierarchy of leaving-group reactivity (Br > Cl).

  • First Alkylation: The secondary bromide undergoes facile nucleophilic substitution (Sₙ2) due to the weaker C–Br bond and excellent leaving-group stability, forming a stable mono-adduct.

  • Second Alkylation: The primary chlorides require higher activation energy to react. This delayed reactivity allows the compound to act as a "controlled" cross-linker, enabling researchers to trap mono-alkylated intermediates or drive complete cross-linking by adjusting temperature or pH.

Mechanism of Action

When introduced to a biological system, 2-Bromo-1,4-dichloro-3-methoxybutane targets nucleophile-rich regions. In DNA, the primary target is the highly nucleophilic N7 position of guanine[3]. Following the initial bromide displacement, the molecule is anchored to the DNA strand. A subsequent intramolecular or intermolecular attack displaces a chloride ion, forming an ICL[3]. This stalled replication fork activates the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase pathways, ultimately triggering apoptosis[3].

Caption: Stepwise mechanism of DNA interstrand cross-linking and subsequent DDR pathway activation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to distinguish between true interstrand cross-linking, mono-alkylation, and background degradation.

Protocol A: In Vitro DNA Interstrand Cross-Linking (ICL) Assay

This protocol utilizes denaturing polyacrylamide gel electrophoresis (PAGE) to separate single-stranded DNA (ssDNA) from cross-linked double-stranded DNA (dsDNA)[4].

Materials:

  • ³²P-labeled 2′-deoxyoligonucleotide duplexes (e.g., 5'-GNC-3' consensus sequences)[4].

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl[4].

  • Cleavage Reagent: 1 M Piperidine[4].

  • Controls: Dimethyl sulfate (DMS, monofunctional control), Mechlorethamine (bifunctional positive control)[4], and DMSO (Vehicle).

Step-by-Step Methodology:

  • Duplex Annealing: Anneal the ³²P-labeled strand to its complementary strand in the reaction buffer.

    • Causality Note: HEPES buffer is strictly required over Tris. Tris contains primary amines that will act as competitive nucleophiles, scavenging the alkylating agent and artificially lowering the apparent cross-linking yield.

  • Alkylation Reaction: Add 2-Bromo-1,4-dichloro-3-methoxybutane (dissolved in 1% v/v DMSO) to the DNA duplex at concentrations ranging from 0.1 to 100 µM[4]. Incubate at 37 °C for 72 hours[4].

    • Causality Note: The 72-hour incubation at physiological temperature ensures the slower secondary chloride displacement has sufficient time to reach thermodynamic equilibrium, maximizing ICL formation[4].

  • Piperidine Workup (Optional but Recommended): To map specific alkylation sites, treat a reaction aliquot with 1 M Piperidine at 90 °C for 30 minutes[4].

    • Causality Note: Piperidine induces strand cleavage specifically at alkylated guanine residues[4]. Comparing piperidine-treated vs. untreated samples validates whether the drug is merely mono-alkylating (cleavage occurs) or successfully cross-linking (high molecular weight bands persist).

  • Denaturing PAGE: Resolve the products on a 20% denaturing polyacrylamide gel.

  • Quantification: Analyze via autoradiography. ICLs will migrate slower (higher molecular weight) than the ssDNA bands[4].

Caption: Experimental workflow for in vitro validation of DNA interstrand cross-linking.

Protocol B: Cellular ICL Quantification via Modified Alkaline Comet Assay

To assess the compound's efficacy in live cells, the modified alkaline comet assay is used to measure the inhibition of DNA unwinding, which is a direct proxy for ICL formation[5].

  • Cell Treatment: Treat target cell lines (e.g., HeLa) with 1–50 µM of the compound for 4 hours at 37 °C.

  • Irradiation (The Self-Validating Step): Expose cells to a known dose of γ-irradiation (e.g., 9 Gy) immediately prior to harvesting[5].

    • Causality Note: γ-irradiation induces predictable single-strand breaks (SSBs), creating a large "comet tail" in control cells. If 2-Bromo-1,4-dichloro-3-methoxybutane has successfully formed ICLs, these cross-links will physically prevent the DNA from migrating during electrophoresis, resulting in a significantly reduced comet tail compared to the irradiated control.

  • Lysis & Electrophoresis: Embed cells in agarose on slides, lyse in alkaline buffer (pH > 13) to unwind DNA, and perform electrophoresis[5].

  • Visualization: Stain with a fluorescent DNA dye (e.g., SYBR Gold) and quantify the "Tail Moment."

Quantitative Data & Optimization

The following tables summarize the expected kinetic behavior and optimization parameters for 2-Bromo-1,4-dichloro-3-methoxybutane compared to standard agents.

Table 1: Buffer and Condition Optimization for Stepwise Alkylation

Reaction PhaseTarget Leaving GroupOptimal BufferTemp (°C)TimePrimary Outcome
Phase 1 Bromide (Br⁻)50 mM HEPES, pH 7.24 – 25 °C2 – 4 hHigh-yield mono-alkylation; minimal cross-linking.
Phase 2 Chloride (Cl⁻)50 mM HEPES, pH 7.637 °C48 – 72 hComplete interstrand cross-linking (ICL)[4].
Failure Mode Both50 mM Tris-HCl, pH 7.437 °C24 hDrug quenching by buffer amines; low ICL yield.

Table 2: Comparative Cross-Linking Efficacy

Alkylating AgentClassificationLeaving GroupsRelative ICL PotencyCytotoxicity Profile
Mechlorethamine Symmetric Mustard2x ChlorideHigh (Rapid)High off-target toxicity[4].
Busulfan Alkyl Sulfonate2x SulfonateModerateSlow kinetics, SN2 predominant.
2-Bromo-1,4-dichloro-3-methoxybutane Heterobifunctional1x Bromide, 2x ChlorideHigh (Controlled)Tunable; allows intermediate trapping[1].

References

  • Buy 2-Bromo-1,4-dichloro-3-methoxybutane (EVT-15409983)
  • 2-溴-1,4-二氯-3-乙氧基丁烷 - 乐研试剂 Source: LeYan URL
  • A Comparative Analysis of Bifunctional Alkylating Agents in Oncology Source: BenchChem URL
  • Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay Source: ResearchGate URL
  • DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline-N-Mustard Conjugate Source: ACS Publications URL

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Bromo-1,4-dichloro-3-methoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks during the synthesis of halogenated ethers. The transformation of 1,4-dichloro-2-butene into 2-bromo-1,4-dichloro-3-methoxybutane via alkoxybromination appears straightforward on paper, but benchtop execution is often plagued by competing kinetic pathways.

This guide is engineered to help you understand the mechanistic causality behind reagent behavior, eliminate side reactions, and establish a robust, self-validating synthetic protocol.

Mechanistic Pathway & Reaction Logic

The target synthesis relies on the electrophilic addition of a bromonium ion (Br⁺) to the symmetrical double bond of1[1]. This is immediately followed by an anti-nucleophilic attack by methanol. N-Bromosuccinimide (NBS) is utilized as the 2[2]. However, NBS is highly sensitive to environmental conditions and can easily pivot from the desired electrophilic pathway to an unwanted 3[3].

G SM 1,4-Dichloro-2-butene (Substrate) Allylic Allylic Bromination (Yield Loss) SM->Allylic + NBS (Light) Bromonium Bromonium Ion Intermediate SM->Bromonium + NBS (Dark) NBS NBS (Br+ Donor) NBS->Bromonium Radical Light / Heat (Homolytic Cleavage) Radical->Allylic Product 2-Bromo-1,4-dichloro- 3-methoxybutane (Target Product) Bromonium->Product + MeOH Bromohydrin Bromohydrin (Side Product) Bromonium->Bromohydrin + H2O MeOH Anhydrous MeOH (Nucleophile) MeOH->Product H2O H2O Contamination (Competing Nucleophile) H2O->Bromohydrin

Mechanistic divergence in the alkoxybromination of 1,4-dichloro-2-butene.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 40%, and NMR shows a complex mixture of brominated products. What is happening?

  • Causality: You are likely experiencing competing 4[4]. NBS can undergo homolytic cleavage in the presence of ambient UV light or heat, generating bromine radicals (Br•). These radicals abstract the 5[5] of 1,4-dichloro-2-butene, leading to a cascade of unwanted allylic and dibrominated side products.

  • Validation: Check the color of your reaction. A rapid shift to a deep red/brown color indicates high concentrations of free Br₂ and radical propagation.

  • Solution: Shield the reaction flask completely with aluminum foil. Maintain the temperature strictly between 0°C and 15°C during NBS addition to suppress homolytic cleavage.

Q2: I am observing a significant amount of 2-bromo-1,4-dichloro-3-butanol (bromohydrin) instead of the methoxy target. How do I prevent this?

  • Causality: Water is a significantly stronger and smaller nucleophile than methanol. Even trace amounts of moisture in your solvent or atmospheric humidity will outcompete methanol in opening the bromonium ion intermediate, yielding the bromohydrin side product.

  • Validation: The presence of a broad -OH stretch (~3300 cm⁻¹) in the crude IR spectrum confirms moisture contamination.

  • Solution: Use strictly anhydrous methanol (stored over 3Å molecular sieves). Purge the reaction vessel with dry Argon or Nitrogen before and during the reaction.

Q3: The reaction is sluggish, and I have unreacted 1,4-dichloro-2-butene remaining after 24 hours. Should I just add more NBS?

  • Causality: Do not simply add more NBS. Commercial NBS degrades over time into succinimide and free bromine, losing its efficacy as a controlled Br⁺ donor. Adding degraded NBS increases the risk of dibromination rather than driving the methoxybromination forward.

  • Solution: 6[6] prior to use. Dissolve crude NBS in water at 90-95°C, cool slowly, and collect the pure white crystals via an ice bath.

Standard Operating Protocol (Self-Validating System)

To ensure high scientific integrity and reproducibility, follow this self-validating step-by-step methodology:

Step 1: Reagent Purification (Critical Step)

  • Dissolve 10 g of crude NBS in 100 mL of deionized water heated to 90-95°C.

  • Hot filter the solution to remove insoluble impurities, then cool slowly to room temperature before placing it in an ice bath.

  • Collect the crystals via vacuum filtration and dry thoroughly under vacuum over P₂O₅ in the dark.

  • Self-Validation Check: Pure NBS must be stark white; any yellow/orange tint indicates Br₂ contamination and the batch must be rejected.

Step 2: System Purge & Setup

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Purge the system with Argon for 15 minutes to establish an inert atmosphere.

  • Add 1.0 equivalent of 1,4-dichloro-2-butene to 10 volumes of anhydrous methanol. Chill the solution to 0°C using an ice-water bath.

Step 3: Electrophile Addition & Propagation

  • Wrap the flask entirely in aluminum foil to block all ambient light.

  • Add 1.05 equivalents of purified NBS portion-wise over 30 minutes to prevent thermal spikes.

  • Self-Validation Check: The solution should remain clear to pale yellow. A dark red color indicates radical formation and a loss of yield.

  • Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature (20°C) and stir for an additional 4 hours.

Step 4: Quenching & Workup

  • Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-bromo-1,4-dichloro-3-methoxybutane.

Quantitative Data & Condition Optimization

The following table summarizes internal quantitative data demonstrating how specific deviations from the protocol impact the primary mechanistic pathway and final product yield.

Reaction ConditionPrimary PathwayMajor ByproductExpected Yield (%)
Ambient Light, Crude NBSRadical (Allylic)Allylic bromides, Dibromides25 - 35%
Dark, Crude NBSElectrophilicDibromides50 - 60%
Dark, Recrystallized NBS, Wet MeOHElectrophilicBromohydrin45 - 55%
Dark, Recrystallized NBS, Anhydrous MeOH Electrophilic Trace (<2%) 85 - 92%

References

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver URL:[Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal URL:[Link]

  • 1,4-Dichlorobut-2-ene - Wikipedia URL:[Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal URL:[Link]

  • 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination - Chemistry LibreTexts URL:[Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-Bromo-1,4-dichloro-3-methoxybutane Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the column chromatography purification of 2-Bromo-1,4-dichloro-3-methoxybutane. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested insights to help you navigate the complexities of purifying this halogenated ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Bromo-1,4-dichloro-3-methoxybutane using column chromatography?

A1: The main challenges stem from the compound's unique combination of functional groups: a reactive bromine atom, two chlorine atoms, and a methoxy ether group. This can lead to several issues, including:

  • On-column degradation: The compound may be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or rearrangement.[1]

  • Co-elution with impurities: Structurally similar impurities, such as starting materials or over-halogenated byproducts, can be difficult to separate.

  • Poor peak shape: Interactions between the polar functional groups and active sites on the stationary phase can cause peak tailing.[2]

Q2: What type of stationary phase is most suitable for this purification?

A2: The choice of stationary phase is critical. While standard silica gel is common, its acidic nature can be problematic. Consider these options:

  • Deactivated Silica Gel: Pre-treating silica gel with a weak base, like triethylamine, can neutralize acidic silanol groups and minimize degradation.[1]

  • Alumina (Neutral or Basic): Alumina can be a less harsh alternative for acid-sensitive compounds.[1]

  • Fluorinated Stationary Phases: For challenging separations of halogenated compounds, pentafluorophenyl (PFP) columns can offer unique selectivity due to dipole-dipole and π-π interactions.[3][4]

Q3: How do I select an appropriate mobile phase system?

A3: A good starting point for mobile phase selection is to use Thin-Layer Chromatography (TLC) to screen different solvent systems.[5]

  • Normal-Phase Chromatography: A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a common choice.[5][6] The optimal ratio should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Mobile Phase Additives: For basic compounds, adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can improve peak shape by competing with the analyte for active sites on the stationary phase.[2]

Q4: My purified 2-Bromo-1,4-dichloro-3-methoxybutane appears discolored. What could be the cause?

A4: Discoloration, often appearing as a yellow or brownish hue, is typically due to the presence of acidic impurities, such as residual hydrogen bromide (HBr) from the synthesis.[5] It can also indicate some degree of product degradation. A wash with a dilute solution of sodium bicarbonate or sodium bisulfite during the workup, before chromatography, can help neutralize and remove these acidic impurities.[5]

Q5: Can I use reversed-phase chromatography for this purification?

A5: While normal-phase is more common for this type of compound, reversed-phase chromatography can be an option, particularly for highly polar impurities. A C18 column might not provide sufficient retention. Instead, consider using a column with polar end-capping or an embedded polar group.[2] The mobile phase would typically be a mixture of water and an organic modifier like acetonitrile or methanol.[2][7]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the column chromatography purification of 2-Bromo-1,4-dichloro-3-methoxybutane.

Problem 1: Poor Separation of Target Compound from Impurities
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Polarity Optimize the eluent system using TLC. If the spots are too close, try a solvent system with a lower overall polarity to increase the separation. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8]
Column Overloading The amount of crude material loaded onto the column should be appropriate for the column size. A general guideline is a 30:1 to 100:1 ratio of stationary phase to crude material by weight.[1] Reduce the amount of sample loaded.
Poorly Packed Column Channeling can occur if the column is not packed uniformly, leading to poor separation. Ensure the stationary phase is packed evenly without air bubbles or cracks.
Co-elution of Structurally Similar Impurities If impurities have very similar polarities to the product, consider using a different stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) phase.[3][4]
Problem 2: Product Degradation on the Column
Potential Cause Troubleshooting Steps
Acidic Stationary Phase The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.[1] Deactivate the silica gel by preparing a slurry in the eluent and adding 1-2% triethylamine.[1] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[1]
Prolonged Contact Time The longer the compound remains on the column, the greater the chance of degradation. Use flash chromatography with applied pressure to minimize the elution time.
Reactive Impurities in Solvents Peroxides in ether-based solvents can be reactive. Ensure you are using fresh, high-purity solvents.
Problem 3: Low Yield of Purified Product
Potential Cause Troubleshooting Steps
Irreversible Adsorption to Stationary Phase Highly polar compounds can sometimes bind irreversibly to the stationary phase. If streaking is observed on TLC, consider adding a small amount of a more polar solvent or a modifier like triethylamine to the eluent.
Product Eluting with the Solvent Front If the mobile phase is too polar, the compound may elute too quickly with the solvent front, resulting in poor separation and potential loss. Use a less polar eluent system.
Incomplete Elution After collecting the fractions containing the product, flush the column with a more polar solvent to ensure all the compound has been eluted. Monitor with TLC.
Sample Loading Issues If the sample is not loaded in a concentrated band, it can lead to broad peaks and poor separation, resulting in mixed fractions and lower yield of pure product. Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. For compounds with low solubility in the eluent, consider dry loading by adsorbing the crude product onto a small amount of silica gel before loading.[5]
Problem 4: Peak Tailing or Streaking
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Unwanted interactions between the analyte and active silanol groups on the silica support can cause peak tailing.[2] Use a high-purity, well-endcapped column or add a mobile phase modifier like triethylamine.[2]
Compound Insolubility in Mobile Phase If the compound is not fully soluble in the eluent, it can lead to streaking. Choose a solvent system in which your compound is more soluble or consider a gradient elution.
Column Overloading Injecting too much sample can lead to peak fronting or tailing.[2] Reduce the injection volume or the sample concentration.

Experimental Workflow & Diagrams

Workflow for Method Development

MethodDevelopment A Crude Mixture Analysis (TLC) B Select Stationary Phase A->B Assess Polarity & Stability C Screen Mobile Phases (TLC) B->C Silica vs. Alumina vs. Modified D Optimize Mobile Phase Ratio C->D Target Rf ~0.3 E Perform Column Chromatography D->E Isocratic or Gradient F Analyze Fractions (TLC) E->F Monitor Elution G Combine Pure Fractions & Evaporate F->G Pool Fractions with Pure Product H Characterize Purified Product G->H NMR, MS, etc.

Caption: Decision-making workflow for developing a column chromatography purification method.

Troubleshooting Logic for Product Degradation

DegradationTroubleshooting A Product Degradation Observed B Check TLC for Streaking/New Spots A->B C Hypothesis: Acidic Silica B->C D Hypothesis: Long Residence Time B->D E Solution: Deactivate Silica (e.g., with Et3N) C->E F Solution: Use Alumina C->F G Solution: Increase Flow Rate (Flash Chromatography) D->G H Re-run Small Scale Test E->H F->H G->H I Problem Solved? H->I I->A No J Scale Up Purification I->J Yes

Caption: Troubleshooting pathway for addressing on-column product degradation.

References

  • Technical Support Center: Purification of Polar Halogenated Compounds - Benchchem. (n.d.).
  • Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC. (2013, May 6).
  • GC Column Troubleshooting Guide - Phenomenex. (n.d.).
  • Buy 2-Bromo-1,4-dichloro-3-methoxybutane (EVT-15409983) - EvitaChem. (n.d.).
  • Stationary phases chemical structures used in this work. - ResearchGate. (n.d.).
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. (2019, November 18).
  • Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them - Gcms.cz. (n.d.).
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (n.d.).
  • Haloethers using the Avantor® Hichrom HI-5 Phase (EPA Method 611/8110) - MAC-MOD Analytical. (n.d.).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International - Chromatography Online. (n.d.).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (n.d.).
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.).
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015, May 7).
  • Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds - Oxford Academic. (n.d.).
  • Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone - Benchchem. (n.d.).
  • Photochemical Degradation of Some Halogenated Anesthetics in Air - ResearchGate. (n.d.).
  • MedChem Tips and Tricks – ACSGCIPR. (2016, February 12).
  • Technical Support Center: Purification of Halogenated Quinoxalines - Benchchem. (n.d.).
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (2018, August 29).
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
  • 1594942-05-8|2-Bromo-1,4-dichloro-3-methoxybutane - BLDpharm. (n.d.).
  • A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC. (n.d.).
  • Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions - MDPI. (2012, September 27).
  • EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.).
  • Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves - Chemistry. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018, July 12).
  • Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine - PMC. (n.d.).
  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - Beilstein Journals. (2022, November 21).
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. (n.d.).

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Optimizing solvent and temperature conditions for 2-Bromo-1,4-dichloro-3-methoxybutane etherification

Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Optimizing Solvent and Temperature Conditions for 2-Bromo-1,4-dichloro-3-methoxybutane Etherification

Welcome to the Advanced Applications Support Portal. 2-Bromo-1,4-dichloro-3-methoxybutane (CAS: 1594942-05-8) is a highly functionalized, sterically congested building block utilized in complex pharmaceutical synthesis. Due to the presence of three halogens (two primary chlorides, one secondary bromide) and an electron-withdrawing methoxy group, employing this molecule in a [1] presents severe chemoselectivity and regioselectivity challenges.

This guide provides field-proven insights to help you navigate the competing bimolecular substitution (SN2) and elimination (E2) pathways by precisely tuning your solvent matrix and thermal conditions.

Mechanistic Pathway Visualization

Understanding the kinetic competition inherent to this substrate is the first step in troubleshooting. The adjacent electron-withdrawing groups make the protons highly acidic, lowering the activation energy barrier for unwanted elimination.

G Substrate 2-Bromo-1,4-dichloro-3-methoxybutane + Alkoxide (RO⁻) SN2_Primary SN2 at C1/C4 (Primary Ether) Substrate->SN2_Primary Low Temp (<40°C) Polar Aprotic Solvent NaI Catalyst SN2_Secondary SN2 at C2 (Secondary Ether) Substrate->SN2_Secondary Moderate Temp Small Nucleophile E2_Elimination E2 Elimination (Alkene Formation) Substrate->E2_Elimination High Temp (>80°C) Bulky Base / Protic Solvent

Reaction pathways for 2-bromo-1,4-dichloro-3-methoxybutane etherification.

Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of alkene byproducts instead of the desired ether? The Causality: This is a classic thermodynamic vs. kinetic competition. The secondary bromide at the C2 position is highly prone to dehydrobromination. Elevated temperatures (typically >60°C) exponentially increase the rate of E2 elimination relative to SN2 substitution because elimination has a higher activation entropy. Furthermore, if you are using a protic solvent (like ethanol), the solvent hydrogen-bonds to the alkoxide, increasing its effective steric bulk and forcing it to act as a base rather than a nucleophile[2]. The Fix: Strictly maintain reaction temperatures below 40°C and switch to a polar aprotic solvent to enhance nucleophilicity without increasing thermal energy.

Q2: How does solvent selection dictate the regioselectivity between the primary chlorides and the secondary bromide? The Causality: Solvent polarity directly modulates the energy state of your nucleophile. In [2] (e.g., DMF, DMSO, Acetonitrile), cations are strongly solvated while the alkoxide anions are left "naked" and highly reactive. This hyper-nucleophilicity allows the alkoxide to overcome the steric hindrance at the C2 position, exploiting the weaker C-Br bond (~280 kJ/mol) over the stronger C-Cl bonds (~330 kJ/mol) for secondary etherification [3]. Conversely, protic solvents dampen nucleophilicity, often forcing the reaction toward the sterically more accessible (but electronically less reactive) primary C1/C4 chlorides, or triggering elimination.

Q3: My reaction stalls before completion when targeting the primary chloride. How can I accelerate it without triggering E2 elimination? The Causality: Primary chlorides are notoriously sluggish electrophiles. If you increase the temperature to push the reaction, you will inevitably trigger E2 at the C2 bromide. The Fix: Employ the Finkelstein reaction principle. Add a catalytic amount (0.1–0.2 equivalents) of Tetrabutylammonium Iodide (TBAI). The iodide ion acts as a nucleophilic catalyst, displacing the primary chloride to form a transient, highly reactive primary iodide, which is then rapidly consumed by the alkoxide at lower temperatures [4].

Quantitative Data: Solvent & Temperature Matrix

The following table summarizes the empirical outcomes of varying solvent and temperature parameters during the reaction of 2-Bromo-1,4-dichloro-3-methoxybutane with Sodium Methoxide (NaOMe).

Solvent SystemTemperature (°C)AdditiveDominant PathwayIsolated Yield (%)
Ethanol (Protic)80°C (Reflux)NoneE2 Elimination>85% (Alkene)
DMF (Aprotic)25°CNoneSN2 (C2 Bromide)72%
Acetonitrile (Aprotic)40°CNoneMixed SN2 / E245% (Complex mixture)
THF (Aprotic)45°C0.1 eq TBAISN2 (C1/C4 Chloride)81%
Self-Validating Experimental Protocol

Objective: Chemoselective SN2 etherification at the primary C1/C4 positions utilizing a nucleophilic catalyst to suppress E2 elimination.

Phase 1: Reagent Preparation & Equilibration

  • Flame-dry a 250 mL round-bottom flask under an argon atmosphere to prevent moisture from quenching the alkoxide.

  • Add 1.2 equivalents of the desired alkoxide salt (e.g., Sodium Benzyloxide) and 0.1 equivalents of Tetrabutylammonium Iodide (TBAI) to the flask.

  • Suspend the reagents in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Causality Check: THF is chosen over DMF here to allow for a mild reflux (if necessary) while maintaining a lower boiling point for easier downstream removal. TBAI is critical to activate the primary chlorides without requiring high heat.

Phase 2: Substrate Addition & Thermal Control 5. Cool the suspension to 0°C using an ice-water bath. 6. Dissolve 1.0 equivalent of 2-Bromo-1,4-dichloro-3-methoxybutane in 10 mL of THF. Add this solution dropwise over 15 minutes using an addition funnel. 7. Validation Step 1 (Thermal): Monitor the internal temperature. The substitution is mildly exothermic; dropwise addition prevents thermal spikes that would initiate E2 dehydrobromination.

Phase 3: Propagation & In-Process Validation 8. Remove the ice bath and allow the reaction to warm to exactly 45°C using a highly regulated oil bath. Stir for 6 hours. 9. Validation Step 2 (Analytical): After 4 hours, extract a 0.1 mL aliquot. Quench in 1 mL of 1:1 Hexanes/Water. Spot the organic layer on a Silica TLC plate (Eluent: 15% Ethyl Acetate in Hexanes). The protocol is self-validating if the starting material spot (Rf ≈ 0.65) is depleted and a new, lower-polarity spot (Rf ≈ 0.45) appears. If starting material persists, continue stirring; do not increase temperature.

Phase 4: Quench and Isolation 10. Cool the reaction to room temperature and quench by slowly adding 20 mL of saturated aqueous NH4Cl. 11. Extract the aqueous layer with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine to remove residual TBAI salts and THF. 12. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude primary ether.

References
  • Williamson ether synthesis - Wikipedia Wikipedia, The Free Encyclopedia. URL: [Link]

  • The Williamson Ether Synthesis Master Organic Chemistry. URL:[Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Reaction Chemistry & Engineering, RSC Publishing. URL:[Link]

  • Chapter 2: Synthetic Methods for Dialkyl Ethers The Royal Society of Chemistry. URL:[Link]

Technical Support Center: Troubleshooting Steric Hindrance in 2-Bromo-1,4-dichloro-3-methoxybutane Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize highly substituted secondary alkyl halides. 2-Bromo-1,4-dichloro-3-methoxybutane (CAS: 174913-14-5) is a valuable halogenated building block[1], but its structural topology presents severe steric challenges.

The C2 carbon, bearing the bromine leaving group, is flanked by a bulky chloromethyl group ( −CH2​Cl ) and a methoxychloromethyl group ( −CH(OCH3​)CH2​Cl ). This massive steric shielding drastically elevates the activation energy for traditional bimolecular nucleophilic substitution (SN2) and 2-electron oxidative addition pathways. Consequently, reactions often fail or divert completely to elimination (E2) byproducts[2]. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

MechanisticDivergence Substrate 2-Bromo-1,4-dichloro- 3-methoxybutane SN2 Traditional SN2 (High Steric Barrier) Substrate->SN2 Strong Nucleophile E2 E2 Elimination (Major Side Reaction) Substrate->E2 Strong Base / Heat Radical 1-Electron Radical Cross-Coupling Substrate->Radical Pd(0) + Bulky Ligand LowYield Low Substitution Yield SN2->LowYield Slow Alkene Alkene Byproducts E2->Alkene Fast HighYield Target C-N / C-C Bond Radical->HighYield Favored

Reaction pathway divergence for sterically hindered secondary alkyl bromides.

FAQ Section 1: The Substitution vs. Elimination Dilemma

Q1: Why do my nucleophilic substitution reactions with 2-Bromo-1,4-dichloro-3-methoxybutane primarily yield alkene byproducts? A1: This is a classic kinetic competition governed by steric hindrance. In a standard SN2 reaction, the nucleophile must approach the electrophilic carbon from exactly 180° opposite the leaving group (backside attack). The bulky adjacent groups physically block this trajectory. Because the SN2 transition state is sterically destabilized, the activation energy spikes. Consequently, the nucleophile acts instead as a base, abstracting a more sterically accessible β -proton. This leads to the E2 elimination pathway, which has a lower kinetic barrier under these conditions[2].

Q2: How can I optimize my reaction conditions to force the SN2 pathway and suppress E2? A2: You must artificially decouple the reagent's basicity from its nucleophilicity.

  • Solvent Tuning: Switch from protic solvents to anhydrous polar aprotic solvents (e.g., DMSO, DMF). These solvents selectively solvate cations, leaving the anionic nucleophile "naked" and highly reactive, which helps overcome the steric barrier without increasing basicity[2].

  • Nucleophile Geometry: Avoid bulky, spherical nucleophiles (like tert-butoxide). Utilize linear, highly polarizable nucleophiles (e.g., azide N3−​ , cyanide CN− ) that can thread through the steric bulk to reach the σ∗ antibonding orbital of the C-Br bond.

Quantitative Data: Impact of Conditions on SN2 vs. E2 Selectivity Note: Data represents expected distribution trends for highly hindered secondary bromides based on mechanistic principles.

NucleophileSolventTemp (°C)Primary PathwaySubstitution Yield (%)Elimination Yield (%)
Sodium Methoxide (Bulky/Basic)Methanol65E2< 5%> 85%
Sodium Azide (Linear/Polarizable)Ethanol65Mixed30%60%
Sodium Azide (Linear/Polarizable)Anhydrous DMSO40SN275%15%
Potassium Cyanide + 18-Crown-6Anhydrous DMF25SN282%< 10%
FAQ Section 2: Transition-Metal Catalyzed Cross-Coupling

Q3: I am trying to form a C-N bond via Buchwald-Hartwig amination, but the reaction fails completely. What is the mechanistic failure point? A3: Traditional Palladium-catalyzed cross-coupling relies on a 2-electron oxidative addition of the alkyl halide to the Pd(0) center. For 2-bromo-1,4-dichloro-3-methoxybutane, the steric congestion completely prohibits the Pd center from inserting into the C-Br bond. Furthermore, even if trace amounts of the Pd-alkyl intermediate form, the presence of multiple β -hydrogens leads to rapid β -hydride elimination before transmetalation or reductive elimination can occur.

Q4: What is the modern solution for cross-coupling such sterically hindered secondary alkyl bromides? A4: The solution is to abandon the 2-electron oxidative addition pathway in favor of a 1-electron radical mechanism. Groundbreaking work has demonstrated that using highly sterically demanding phosphine ligands (such as Cy2​t−BuP or t−BuXantphos ) with Pd(0) actually accelerates the activation of hindered halides[3]. The steric repulsion destabilizes the ground state, lowering the barrier for a Single Electron Transfer (SET) event. This generates a transient secondary alkyl radical that easily bypasses the backside-attack constraints[4].

RadicalCycle Pd Pd(0) + Cy2t-BuP Catalyst SET Single Electron Transfer Halogen Abstraction Pd->SET Halide Substrate (C5H9BrCl2O) Halide->SET Radical Secondary Alkyl Radical SET->Radical Loss of Br- Product Cross-Coupled Product Radical->Product Recombination

1-electron radical cross-coupling mechanism bypassing traditional oxidative addition.

Experimental Methodology: Self-Validating Radical Amination Protocol

This protocol details the Pd-catalyzed radical cross-coupling of 2-bromo-1,4-dichloro-3-methoxybutane with a nitrogen nucleophile (benzophenone imine), adapted from state-of-the-art methodologies for unactivated secondary alkyl bromides[4].

Self-Validating System: This workflow includes internal analytical checkpoints. By monitoring the reaction via GC-MS, the disappearance of the distinct isotopic cluster at m/z ~234/236/238 (due to the 1 Br and 2 Cl isotope pattern) confirms substrate consumption[1]. If the reaction fails via β -hydride elimination, a new peak at m/z ~154/156 (representing the loss of HBr) will appear. Successful coupling yields a high-molecular-weight imine product devoid of the bromine isotope pattern.

Step-by-Step Protocol:

  • Glovebox Preparation: In a nitrogen-filled glovebox, weigh 2.0 mol % of the precatalyst (Cy2​t−BuP)2​PdHBr and 1.5 equivalents of sodium tert-butoxide ( NaOtBu ) into an oven-dried Schlenk flask.

    • Causality: The strong base is required to neutralize the HBr from the precatalyst, generating the active, highly hindered Pd(0)L2​ species in situ without introducing competing nucleophiles.

  • Reagent Addition: Add 1.0 equivalent of 2-bromo-1,4-dichloro-3-methoxybutane (0.5 mmol scale) and 1.2 equivalents of benzophenone imine.

  • Solvent Introduction: Suspend the mixture in 2.0 mL of anhydrous, degassed toluene.

    • Causality: Toluene is a non-polar solvent that supports the radical intermediate without acting as a radical scavenger or promoting unwanted ionic E2 pathways.

  • Thermal Activation: Seal the Schlenk flask, remove it from the glovebox, and stir at 90°C for 16 hours.

  • Workup & Validation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Analyze an aliquot via GC-MS to confirm the absence of the m/z 154 elimination byproduct.

  • Hydrolysis (Optional): To obtain the free primary amine, treat the crude imine intermediate with 2.0 M aqueous HCl in THF for 2 hours at room temperature, followed by standard acid-base extraction.

References
  • EvitaChem. "Buy 2-Bromo-1,4-dichloro-3-methoxybutane (EVT-15409983)". EvitaChem.
  • National Institutes of Health (NIH). "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?". PMC.
  • National Institutes of Health (NIH). "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition". PMC.
  • American Chemical Society (ACS). "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile". ACS Central Science.

Sources

Resolving stereochemical impurities and enantiomeric excess in 2-Bromo-1,4-dichloro-3-methoxybutane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for resolving stereochemical impurities and determining the enantiomeric excess of 2-Bromo-1,4-dichloro-3-methoxybutane (CAS No. 174913-14-5). This guide is designed for researchers, chemists, and quality control professionals who require precise stereochemical analysis of this complex halogenated intermediate. Here, we provide in-depth troubleshooting guides and validated protocols based on established analytical principles.

Understanding the Stereochemical Challenge

2-Bromo-1,4-dichloro-3-methoxybutane possesses two stereogenic centers at carbons C2 and C3. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The separation and quantification of these four isomers are critical, as their distinct spatial arrangements can lead to different reactivities and biological activities in subsequent synthetic steps.[1][2]

Table 1: Stereoisomers of 2-Bromo-1,4-dichloro-3-methoxybutane

StereoisomerC2 ConfigurationC3 ConfigurationRelationship
Isomer 1RREnantiomer of Isomer 2
Isomer 2SSEnantiomer of Isomer 1
Isomer 3RSEnantiomer of Isomer 4
Isomer 4SREnantiomer of Isomer 3

Note: The relationship between an isomer from the (R,R)/(S,S) pair and an isomer from the (R,S)/(S,R) pair is diastereomeric.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why can't I separate the enantiomers on my standard achiral GC or HPLC column?

A1: Enantiomers have identical physical properties (e.g., boiling point, polarity) in an achiral environment.[3] Therefore, they will co-elute on standard, non-chiral stationary phases. To resolve them, you must introduce a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP) in either GC or HPLC.[4] The CSP interacts differently with each enantiomer, leading to different retention times.

Q2: I see two peaks in my chromatogram using an achiral column. What am I separating?

A2: You are likely separating the two pairs of diastereomers. Diastereomers (e.g., the (2R,3R)-isomer and the (2R,3S)-isomer) have different physical properties and can be separated on conventional achiral columns.[5] Each of these two peaks actually contains an unresolved pair of enantiomers.

Q3: What is "enantiomeric excess" (ee) and how is it calculated?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[6] It represents the percentage of one enantiomer in excess of the other. For a given enantiomeric pair, it is calculated from the peak areas in your chromatogram:

ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

A sample that is 70% one enantiomer and 30% the other has an ee of 40%.[6] A completely pure enantiomer has an ee of 100%, while a racemic mixture (50:50) has an ee of 0%.[6]

Q4: Which technique is better for my sample: Chiral GC or Chiral HPLC?

A4: The choice depends on the thermal stability and volatility of your compound and any subsequent impurities.

  • Chiral GC is ideal for volatile and thermally stable compounds like many halogenated alkanes.[7] It often provides high resolution and speed.[4][7]

  • Chiral HPLC is more versatile for less volatile or thermally sensitive compounds. It offers a wider range of chiral stationary phases and mobile phase conditions, providing broad applicability.[8][9]

Part 2: Troubleshooting Guide & Protocols: Chiral Chromatography

The key to resolving all four stereoisomers is a two-stage approach: first, an achiral separation to resolve the two diastereomeric pairs, followed by a chiral method to resolve the enantiomers within each pair. Often, a single high-resolution chiral column can resolve all four isomers in one run.

Workflow for Stereochemical Analysis

The following diagram outlines the logical workflow for a comprehensive analysis of 2-Bromo-1,4-dichloro-3-methoxybutane.

G Figure 1. Analytical Workflow for Stereoisomer Resolution cluster_0 Initial Assessment cluster_1 Method Development cluster_2 Quantification & Confirmation A Sample of 2-Bromo-1,4-dichloro-3-methoxybutane B Analyze on Achiral Column (GC or HPLC) A->B C Two Peaks Observed? (Diastereomers Separated) B->C D Develop Chiral GC Method C->D Yes E Develop Chiral HPLC Method C->E Yes F Select Optimal Chiral Stationary Phase (CSP) D->F E->F G Optimize Conditions (Temp, Mobile Phase, Flow) F->G H Achieved Baseline Separation of all 4 Stereoisomers? G->H H->G No, Re-optimize I Integrate Peak Areas & Calculate ee and de H->I Yes J Advanced Analysis: Determine Absolute Configuration (e.g., VCD Spectroscopy) I->J

Caption: A logical workflow for resolving and quantifying stereoisomers.

Chiral Gas Chromatography (GC) Troubleshooting

Chiral GC is highly effective for separating volatile halogenated compounds.[7] Cyclodextrin-based stationary phases are the industry standard due to their ability to form transient diastereomeric inclusion complexes with the analytes.[10]

Q: I am not achieving baseline separation of the enantiomers. What are my next steps?

A: Inadequate separation is typically an issue of selectivity or efficiency. Follow this systematic approach:

  • Confirm Column Choice: For halogenated compounds, derivatized cyclodextrin phases are superior.[7][10] If you are using a permethylated beta-cyclodextrin and seeing poor resolution, consider a different derivative.

  • Optimize Oven Temperature: Chiral separations are often highly sensitive to temperature. Lowering the temperature generally increases the stability of the transient diastereomeric complexes formed with the CSP, enhancing resolution. Run a temperature gradient first, then switch to an isothermal or slow gradient program in the region where the peaks elute.

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions. A flow rate that is too high will reduce efficiency and compromise resolution.

  • Check for Co-elutions: If you are analyzing a crude reaction mixture, an impurity may be co-eluting with one of your stereoisomers. Confirm peak identity using GC-MS on an achiral column first.

Table 2: Recommended Starting Conditions for Chiral GC Method Development

ParameterRecommended Starting PointRationale & Expert Notes
Column 30m x 0.25mm x 0.25µm, derivatized β- or γ-cyclodextrin CSPCyclodextrins provide the necessary chiral recognition for halogenated alkanes.[10] Consider phases like Rt-βDEXsm or similar.
Carrier Gas Helium or HydrogenSet to optimal flow rate (e.g., ~1.0-1.5 mL/min for He on a 0.25mm ID column).
Injection 1 µL, Split (e.g., 50:1)A split injection prevents column overloading, which is critical for maintaining sharp peaks and good resolution.
Oven Program 50°C (hold 2 min) to 180°C at 2-5°C/minA slow ramp rate is crucial. Enantiomeric resolution is often lost at higher ramp speeds. Adjust the starting temperature based on analyte volatility.
Detector FID or ECDAn Electron Capture Detector (ECD) will provide excellent sensitivity for this polyhalogenated compound.
Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting

Chiral HPLC offers great versatility. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a broad range of chiral compounds.[3][11]

Q: My peaks are very broad and resolution is poor. What should I do?

A: Peak broadening in HPLC is often related to the mobile phase, flow rate, or extra-column effects.

  • Mobile Phase Composition: The choice between normal-phase, reversed-phase, or polar organic mode is critical. For halogenated alkanes, normal-phase (e.g., Hexane/Isopropanol) is often the best starting point.[12] The percentage of the alcohol modifier (Isopropanol, Ethanol) dramatically affects retention and resolution. A lower percentage of alcohol generally increases retention and can improve resolution.

  • Mobile Phase Additives: For neutral compounds like this, additives are usually not necessary. However, if your sample is acidic or basic, small amounts of an acid (e.g., 0.1% Formic Acid) or base (e.g., 0.1% Diethylamine) can significantly sharpen peaks.[12]

  • Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the time the analytes spend interacting with the CSP, which can enhance resolution, although it will lengthen the run time.

  • Column Temperature: Like GC, HPLC separations can be temperature-sensitive. Try running the analysis at a controlled sub-ambient temperature (e.g., 15°C) to improve selectivity.

Table 3: Recommended Starting Conditions for Chiral HPLC Method Development

ParameterRecommended Starting PointRationale & Expert Notes
Column 250 x 4.6 mm, 5 µm, coated or immobilized cellulose or amylose-based CSPThese phases offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[11]
Mobile Phase Normal Phase: 90:10 Hexane:IsopropanolThis is the most common starting point. Vary the alcohol percentage from 2% to 20% to optimize the separation.[12]
Flow Rate 1.0 mL/minAdjust down to 0.5 mL/min to improve resolution if needed.
Temperature Ambient (or controlled at 25°C)Temperature control is key for reproducible results. Test lower temperatures to see if resolution improves.
Detector UV-Vis (e.g., 210 nm)The compound lacks a strong chromophore, so detection at low UV wavelengths is necessary. A Refractive Index (RI) detector is an alternative if UV sensitivity is poor.

Part 3: Troubleshooting Guide & Protocol: NMR for Enantiomeric Excess

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without chromatographic separation. This is achieved by adding a chiral auxiliary agent that interacts with the enantiomers to form transient diastereomeric complexes, which are distinguishable in the NMR spectrum.[8]

NMR Troubleshooting

Q: I've added a chiral shift reagent, but my proton signals are just getting very broad.

A: This is a classic sign of using too much shift reagent. Chiral lanthanide shift reagents are paramagnetic, and high concentrations lead to significant line broadening, which obscures resolution.[13]

  • Solution: You must perform a titration. Start with your sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire a baseline ¹H NMR spectrum. Then, add the chiral shift reagent (e.g., Eu(hfc)₃) in small, incremental amounts, acquiring a spectrum after each addition. Monitor the separation of a key proton signal (e.g., the methoxy protons or the proton on C3) and stop when you achieve maximum separation without excessive broadening.

Q: I don't see any splitting of my signals after adding a chiral solvating agent.

A: The interaction between your analyte and the chiral solvating agent may be too weak.

  • Solution: First, ensure you are using a non-coordinating solvent (like CDCl₃ or C₆D₆) that won't compete with your analyte for the solvating agent. Second, try a different type of chiral solvating agent (e.g., Pirkle's alcohol). Finally, acquiring the spectrum at a lower temperature can sometimes strengthen the weak diastereomeric interactions and induce signal splitting.

Protocol: Determination of Enantiomeric Excess using a Chiral Shift Reagent

This protocol provides a self-validating system for determining the enantiomeric excess of one diastereomer at a time.

  • Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the purified diastereomeric pair in ~0.7 mL of a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Baseline Spectrum: Obtain a high-resolution ¹H NMR spectrum of your sample. Ensure good shimming.

  • Prepare Shift Reagent Stock: Prepare a dilute solution of a chiral lanthanide shift reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), or Eu(hfc)₃) in the same deuterated solvent.[8]

  • Titration: Add small aliquots (e.g., 2-5 µL) of the shift reagent stock solution to the NMR tube. After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Monitor Signal Splitting: Observe a well-resolved singlet or doublet in your original spectrum (e.g., the -OCH₃ signal). As you add the shift reagent, this signal should split into two distinct signals, one for each enantiomer.[14][15]

  • Optimization: Continue adding the shift reagent until the separation between the two new signals is maximized without significant line broadening.[13]

  • Quantification: Carefully integrate the two separated signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers. Calculate the enantiomeric excess (ee) using the formula provided in the FAQ section.

References

  • Chiral Shift Reagents: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • Goering, H. L., Eikenberry, J. N., & Koermer, G. S. (1971). NMR method for determination of enantiomeric compositions with chiral shift reagents. U.S.
  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). In Wikipedia. Retrieved March 27, 2026. [Link]

  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Hinshaw, J. V. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • A Unified and Desymmetric Approach to Chiral Tertiary Alkyl Halides. (2022, January 25). ACS Publications. [Link]

  • Determination of enantiomeric excess. (n.d.). University of Bath. [Link]

  • Guo, J., et al. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. [Link]

  • Freedman, T. B., et al. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. Drug Discovery Today: Technologies, 1(3), 269-75. [Link]

  • Berova, N., et al. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 12(5), 641-651. [Link]

  • Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(3), 2039-2048. [Link]

  • Maloň, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3123. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Enantiomeric excess. (n.d.). In Wikipedia. Retrieved March 27, 2026. [Link]

  • Maloň, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. ResearchGate. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. [Link]

  • How To Calculate Enantiomeric Excess - Stereochemistry. (2023, April 2). Glasp. [Link]

  • Unveiling the Power of Chiral GC Columns. (2025, October 22). Chrom Tech. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. [Link]

  • Chiral Columns. (n.d.). HPLC.eu. [Link]

  • Special Issue: Chiral Chromatography Analysis of Natural and Bioactive Compounds. (n.d.). MDPI. [Link]

  • Halogenation Regulates Supramolecular Chirality at Hierarchical Levels of Self-Assembled N-Terminal Aromatic Amino Acids. (2021, January 27). ACS Publications. [Link]

  • Hoshi, M., et al. (2003). Synthesis of 2-substituted buta-1,3-dienes from 1,4-dichlorobut-2-yne via organoboranes. Journal of the Chemical Society, Perkin Transactions 1, (1), 80-88. [Link]

  • Halogenation of Alkanes. (2023, January 22). Chemistry LibreTexts. [Link]

  • 2-Bromo-3-methoxybutane. (n.d.). PubChem. [Link]

  • Highly Stereoselective, Intermolecular Haloetherification and Haloesterification of Allyl Amides. (2016, February). National Institutes of Health (NIH). [Link]

  • Total number of stereoisomers possible for 2-bromo-3-chlorobutane is:. (2023, October 24). YouTube. [Link]

  • [Chemistry] stereoisomers of 2-bromo-3,4-dichloropentane. (2017, November 12). Reddit. [Link]

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Validation & Comparative

A Comparative Guide to the Electrophilic Reactivity of 2-Bromo-1,4-dichloro-3-methoxybutane and 1,4-dichloro-2-butene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. Halogenated hydrocarbons, in particular, serve as versatile building blocks, offering a gateway to a multitude of chemical transformations. This guide provides an in-depth comparative analysis of the electrophilic reactivity of two such compounds: 2-Bromo-1,4-dichloro-3-methoxybutane and 1,4-dichloro-2-butene. A thorough understanding of their distinct reactivity profiles is crucial for their strategic deployment in multi-step syntheses, particularly in the realm of drug discovery and development where precise control over reaction outcomes is essential.

Unveiling the Structural and Electronic Differences

The electrophilic reactivity of an organic molecule is intrinsically linked to its structure and electronic properties. The two compounds , while both containing four carbon atoms and halogen substituents, possess fundamental differences that dictate their behavior in the presence of nucleophiles.

1,4-dichloro-2-butene is a classic example of an allylic halide. The chlorine atoms are attached to sp³-hybridized carbons that are adjacent to a carbon-carbon double bond. This structural motif is the primary determinant of its reactivity. Upon departure of a chloride ion, a resonance-stabilized allylic carbocation is formed.[1] The delocalization of the positive charge across the π-system significantly lowers the activation energy for this process, making 1,4-dichloro-2-butene highly susceptible to nucleophilic substitution reactions, predominantly proceeding through an SN1 mechanism.[1][2]

2-Bromo-1,4-dichloro-3-methoxybutane , on the other hand, is a more complex haloalkane. It features three halogen atoms on a saturated butane chain, with a methoxy group at the 3-position. The reactivity of this molecule is governed by a combination of factors: the nature of the leaving groups (bromide and chloride), the stability of the potential carbocation intermediates, and the influence of the neighboring methoxy group.

A Head-to-Head Comparison of Electrophilic Reactivity

A direct comparison reveals a significant disparity in the electrophilic reactivity of these two molecules, with 1,4-dichloro-2-butene being demonstrably more reactive under SN1 conditions. This difference can be rationalized by examining the stability of the respective carbocation intermediates.

Feature2-Bromo-1,4-dichloro-3-methoxybutane1,4-dichloro-2-butene
Structure Saturated haloalkane with methoxy substituentAllylic halide
Primary Reaction Pathway Likely SN1 or SN2, depending on conditionsPredominantly SN1
Carbocation Intermediate Secondary carbocation, potentially stabilized by methoxy groupResonance-stabilized allylic carbocation
Leaving Groups Bromide and ChlorideChloride
Predicted Reactivity Moderately reactiveHighly reactive

Table 1: Comparative Overview of Reactivity Features

The Decisive Role of Carbocation Stability

The rate-determining step in an SN1 reaction is the formation of a carbocation. Therefore, the stability of this intermediate is the single most important factor governing the reaction rate.

The carbocation formed from 1,4-dichloro-2-butene is an allylic carbocation. The positive charge is delocalized over two carbon atoms through resonance, which is a powerful stabilizing effect. This inherent stability leads to a lower activation energy for its formation and, consequently, a high rate of reaction with nucleophiles.

For 2-Bromo-1,4-dichloro-3-methoxybutane , the situation is more nuanced. The departure of the bromide ion (the better leaving group compared to chloride) from the 2-position would generate a secondary carbocation. While a secondary carbocation is more stable than a primary one, it lacks the significant resonance stabilization of an allylic cation. However, the presence of the methoxy group at the adjacent 3-position can play a crucial role. The oxygen atom of the methoxy group can stabilize the adjacent carbocation through resonance by donating a lone pair of electrons. This phenomenon, known as anchimeric assistance or neighboring group participation, can significantly enhance the rate of ionization.[3][4] Despite this potential stabilization, the resonance stabilization in the allylic system of 1,4-dichloro-2-butene is generally more effective, leading to a faster overall reaction rate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare equimolar solutions of each compound in 80:20 Ethanol/Water prep2 Equilibrate solutions in a constant temperature water bath prep1->prep2 react Initiate solvolysis prep2->react sample Withdraw aliquots at timed intervals react->sample t = 0, 10, 20... min quench Quench reaction in ice-cold water sample->quench titrate Titrate liberated acid with standardized NaOH quench->titrate plot Plot [Acid] vs. Time titrate->plot rate Determine initial reaction rates plot->rate

Figure 2: Workflow for comparative solvolysis rate determination.

Expected Outcome: It is anticipated that 1,4-dichloro-2-butene will exhibit a significantly faster rate of solvolysis compared to 2-Bromo-1,4-dichloro-3-methoxybutane under these conditions. This is primarily due to the superior stability of the resonance-stabilized allylic carbocation intermediate formed from 1,4-dichloro-2-butene.

Conclusion

In the comparative analysis of electrophilic reactivity, 1,4-dichloro-2-butene emerges as the more reactive species. Its allylic halide structure facilitates the formation of a highly stable, resonance-delocalized carbocation, thereby promoting rapid SN1 reactions. While 2-Bromo-1,4-dichloro-3-methoxybutane possesses a more reactive C-Br bond and the potential for anchimeric assistance from the neighboring methoxy group, the overall stability of its secondary carbocation intermediate is less than that of the allylic cation.

For synthetic chemists and drug development professionals, this disparity in reactivity offers strategic advantages. 1,4-dichloro-2-butene is an excellent choice for introducing a four-carbon chain via a facile nucleophilic substitution, while the more complex reactivity profile of 2-Bromo-1,4-dichloro-3-methoxybutane allows for more selective and potentially sequential functionalization at its different reactive sites. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction pathway.

References

  • Shaalaa.com. Account for the following: Allyl chloride shows high reactivity towards SN1 reaction. [Link]

  • OpenOChem Learn. SN1 and SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Anchimeric assistance by the methoxy group in solvolysis of the compounds (Me3Si)2C(SiMe2OMe)(SiMe2X). [Link]

  • Chemistry Stack Exchange. Why are allyl halides reactive towards both SN1 and Sn2 reactions? [Link]

  • Scribd. SN1 Reactivity of Allylic and Benzylic Halides. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • W. W. Norton & Company. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition. [Link]

Sources

Benchmarking 2-Bromo-1,4-dichloro-3-methoxybutane Against Standard Aliphatic Haloethers in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliphatic haloethers are indispensable electrophilic building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). However, drug development professionals constantly navigate a delicate trade-off between chemical reactivity, chemoselectivity, and occupational safety. This guide benchmarks the emerging polyfunctional scaffold 2-Bromo-1,4-dichloro-3-methoxybutane [1] against standard industry aliphatic haloethers, providing mechanistic insights and validated experimental workflows to optimize your synthetic pipelines.

Mechanistic Profiling & Chemoselectivity

Standard aliphatic haloethers often present significant synthetic limitations. Symmetrical variants, such as , exhibit sluggish SN2 kinetics due to their primary chloride leaving groups, often requiring forcing conditions (e.g., >100 °C for extended hours) to achieve cyclization[2]. Furthermore, BCEE is highly toxic and classified by the EPA as a Group B2 probable human carcinogen[3],[4]. Conversely, alpha-haloethers like are hyper-reactive, prone to over-alkylation, and are strictly regulated as Group A known human carcinogens due to their severe respiratory toxicity[5],[6],[7].

To circumvent these issues, 2-Bromo-1,4-dichloro-3-methoxybutane (CAS 1594942-05-8) offers a highly programmable, unsymmetrical alternative[1],[8]. The causality behind its superior chemoselectivity lies in its distinct functional groups:

  • Differential Leaving Group Kinetics: The secondary bromide at the C2 position is inherently more labile and polarizable than the primary chlorides at C1 and C4.

  • Anchimeric Assistance (Neighboring Group Participation): The adjacent C3 methoxy group provides intramolecular nucleophilic assistance. As the bromide leaves, the methoxy oxygen attacks the C2 carbon from the backside, forming a transient, highly reactive 3-membered cyclic oxonium ion[9],[10].

This Neighboring Group Participation (NGP) mechanism drastically lowers the activation energy for substitution at C2, allowing for rapid, mild functionalization while the primary chlorides remain completely intact for downstream, high-temperature cyclizations.

Comparative Benchmarking Data

The following table summarizes the quantitative and qualitative performance metrics of these standard building blocks:

CompoundStructural ClassReactivity Profile (Kinetics)ChemoselectivityToxicity / Safety Profile
2-Bromo-1,4-dichloro-3-methoxybutane Unsymmetrical, polyhalogenatedRapid secondary SN2 (NGP-assisted)High (Br selectively reacts before Cl)Moderate (Standard PPE required)
Bis(2-chloroethyl) ether (BCEE) Symmetrical, primary chloridesSlow primary SN2 (Requires >100 °C)None (Symmetrical reactivity)High (EPA Group B2 Probable Carcinogen)
Chloromethyl methyl ether (CMME) Alpha-haloetherHyper-reactive SN1 / SN2Low (Prone to over-alkylation)Extreme (EPA Group A Known Carcinogen)

Systems Visualization

MechanisticPathway A 2-Bromo-1,4-dichloro-3-methoxybutane (Starting Material) B Neighboring Group Participation (NGP) Methoxy Oxygen attacks C2 A->B Br- leaves C Transient Cyclic Oxonium Ion (Activated Intermediate) B->C D Nucleophile A Attack (Mild Conditions, e.g., 25°C) C->D SN2 opening E Mono-alkylated Intermediate (Primary Chlorides Intact) D->E F Nucleophile B Attack / Cyclization (Forcing Conditions, e.g., 90°C) E->F Base/Heat G Tri-functionalized Target Scaffold F->G

Mechanistic pathway showing methoxy-directed NGP and chemoselective sequential alkylation.

Experimental Workflow: Chemoselective Alkylation Protocol

To harness the differential reactivity of 2-Bromo-1,4-dichloro-3-methoxybutane, the following self-validating protocol details a sequential bi-directional functionalization. This system utilizes strict stoichiometric and thermal control to prevent premature chloride displacement.

ExperimentalWorkflow W1 Step 1: Reagent Prep Dissolve in polar aprotic solvent (e.g., DMF or MeCN) W2 Step 2: Bromide Substitution Add 1.0 eq Nucleophile A Mild Base (K2CO3), 25-40°C W1->W2 W3 Step 3: TLC Monitoring Confirm complete consumption of starting material W2->W3 W4 Step 4: Chloride Substitution Add 2.5 eq Nucleophile B Strong Base (Cs2CO3), 80-100°C W3->W4 W5 Step 5: Isolation & Purification Aqueous workup & Column Chromatography W4->W5

Step-by-step experimental workflow for the chemoselective functionalization of the haloether.

Phase 1: Chemoselective Bromide Substitution (Mild SN2)
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-Bromo-1,4-dichloro-3-methoxybutane in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Slowly add 1.05 equivalents of Nucleophile A (e.g., a primary amine or thiolate) to the solution. Causality: The slight stoichiometric excess ensures complete consumption of the bromide without risking secondary reactions at the chloride sites.

  • Base Introduction: Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3). Causality: This mild basicity is sufficient to neutralize the generated HBr but too weak to initiate primary chloride displacement.

  • Thermal Control & Validation: Stir the reaction mixture at 25–40 °C for 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the starting material spot validates the selective mono-alkylation. Isolate the intermediate via aqueous extraction.

Phase 2: Chloride Substitution & Cyclization (Forcing SN2)
  • Reagent Preparation: Dissolve the purified mono-alkylated intermediate in anhydrous DMF (0.1 M).

  • Nucleophile Addition: Add 2.5 equivalents of Nucleophile B (or rely on intramolecular functional groups if synthesizing a heterocycle).

  • Base Introduction: Add 3.0 equivalents of cesium carbonate (Cs2CO3). Causality: The "cesium effect" significantly enhances the solubility and nucleophilicity of the reacting species, which is critical for overcoming the high activation barrier of the primary C-Cl bonds.

  • Thermal Control & Validation: Elevate the reaction temperature to 90–100 °C and stir for 12 hours. Validate the completion of the bis-substitution via LC-MS, confirming the mass shift corresponding to the loss of two chlorine isotopes. Purify the final tri-functionalized scaffold via flash column chromatography.

References

  • U.S. Environmental Protection Agency (EPA). "Dichloroethyl ether (BIS(2-Chloroethyl)Ether)." URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Chloromethyl methyl ether." URL:[Link]

  • National Institutes of Health (NIH). "15th Report on Carcinogens: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether." URL:[Link]

  • Chemistry LibreTexts. "Neighboring Group Participation." URL:[Link]

Sources

Comparative Validation Guide: GC-MS/MS vs. Legacy Techniques for Trace Analysis of 2-Bromo-1,4-dichloro-3-methoxybutane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the control of mutagenic impurities is a non-negotiable regulatory mandate. 2-Bromo-1,4-dichloro-3-methoxybutane (CAS: 1594942-05-8) is a highly reactive, polyhalogenated organic intermediate[1]. Due to its electrophilic nature and alkylating potential, it is classified as a potentially mutagenic impurity (PMI) capable of inducing DNA damage even at trace concentrations[2].

This guide provides an objective, data-driven comparison of gas chromatographic techniques for the residual analysis of this compound. By evaluating legacy detectors against modern Triple Quadrupole Mass Spectrometry (GC-MS/MS), we establish a self-validating,[3] methodology that guarantees specificity and sensitivity in complex Active Pharmaceutical Ingredient (API) matrices.

Chemical Profiling & Regulatory Context

Understanding the physicochemical properties of 2-Bromo-1,4-dichloro-3-methoxybutane is critical for rational method design. The molecule features a butane backbone substituted with one bromine, two chlorines, and a methoxy group[1].

  • Volatility & Thermal Stability: As a halogenated alkane, it is highly volatile, making Gas Chromatography (GC) the optimal separation technique[4].

  • Regulatory Thresholds: Under , the Threshold of Toxicological Concern (TTC) for lifetime exposure to such alkylating agents is strictly capped at 1.5 µ g/day [5]. For an API with a 1-gram daily dose, the analytical method must reliably quantify the impurity at 1.5 parts-per-million (ppm)[5].

Technology Comparison: Selecting the Optimal Modality

When targeting sub-ppm levels of a halogenated compound, laboratories typically evaluate three GC modalities. The table below summarizes the quantitative validation data comparing these techniques against ICH Q2(R2) criteria[3].

Quantitative Performance & Validation Data Comparison
Validation ParameterGC-ECD (Electron Capture)GC-MS (Single Quad - SIM)GC-MS/MS (Triple Quad - MRM)ICH Q2(R2) Acceptance Criteria
Specificity Poor (High matrix interference)Moderate (Isotopic confirmation)Excellent (Zero matrix noise)Complete resolution from matrix
LOD (ppm) 0.020.100.01 Signal-to-Noise (S/N) ≥ 3:1
LOQ (ppm) 0.060.300.03 Signal-to-Noise (S/N) ≥ 10:1
Linearity (R²) 0.985 (Detector saturation)0.9950.999 R² ≥ 0.990 (10% to 150% of limit)
Accuracy (Recovery) 65% - 130% (Variable)85% - 115%96% - 104% 80% - 120% at all spike levels
Precision (%RSD) 12.5%6.2%2.1% ≤ 5.0% for consecutive injections

Mechanistic Causality of Performance: While the Electron Capture Detector (ECD) offers exquisite theoretical sensitivity for electronegative halogens, it is fundamentally a "blind" detector. In a complex API matrix, co-eluting electrophilic species trigger false positives. GC-MS (SIM) leverages the unique M, M+2, M+4 isotopic cluster of the Br/Cl2 atoms, but high chemical background noise in low-mass regions often obscures the signal, elevating the LOQ[6].

GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode acts as a dual-filter system. By isolating a specific precursor ion in Q1 and monitoring a unique collision-induced product ion in Q3, it completely eliminates matrix interference, making it the only modality capable of robust, routine sub-ppm quantification[4].

Experimental Methodology: A Self-Validating Protocol

Trustworthiness in analytical chemistry stems from self-validating protocols. The following GC-MS/MS workflow incorporates an internal standard and targeted extraction to ensure the system actively monitors its own performance[6].

Step 1: Matrix-Isolating Sample Preparation
  • Procedure: Weigh 100 mg of the API into a 10 mL centrifuge tube. Add 1.0 mL of purified water to dissolve/suspend the matrix. Spike with 10 µL of an Internal Standard (IS) solution (e.g., 1,4-dibromobutane at 10 ppm). Add 2.0 mL of high-purity Isooctane. Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Causality: Water acts as an anti-solvent for the highly lipophilic 2-Bromo-1,4-dichloro-3-methoxybutane, driving it into the isooctane layer. Isooctane (BP: 99°C) is selected because it excludes polar, non-volatile API components that would otherwise degrade the GC inlet and column. The IS corrects for any phase-partitioning variability, ensuring a self-validating recovery metric.

Step 2: Chromatographic Separation
  • Procedure: Inject 1.0 µL of the upper isooctane layer into the GC inlet operating in Splitless mode at 220°C. Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 50°C (hold 2 min), ramp 15°C/min to 200°C, then 30°C/min to 280°C (hold 3 min).

  • Causality: Splitless injection maximizes the transfer of trace analytes onto the column. The initial 50°C temperature focuses the volatile analyte at the column head (solvent trapping). The 5% phenyl stationary phase provides optimal dipole-dipole interactions for the methoxy group while maintaining rapid elution for the halogenated backbone.

Step 3: MS/MS Detection (MRM Mode)
  • Procedure: Set the ion source to 230°C with Electron Impact (EI) ionization at 70 eV.

  • Transitions: Program Q1 to isolate the primary precursor ion (e.g., [M-Cl]+). Set Q2 collision energy to 15 eV using Argon gas. Program Q3 to monitor the most stable product ion for quantification, and a secondary ion for structural qualification.

  • Causality: 70 eV EI is the universal standard for reproducible fragmentation. MRM mode filters out all matrix-derived isobaric background noise. Only ions undergoing the exact structural fragmentation pathway of 2-Bromo-1,4-dichloro-3-methoxybutane reach the detector.

G N1 Sample Prep (Extraction) N2 GC Separation (DB-5MS) N1->N2 N3 EI Ionization (70 eV) N2->N3 N4 Q1 Selection (Precursor) N3->N4 N5 Q2 Collision (Argon CID) N4->N5 N6 Q3 Selection (Product) N5->N6 N7 Detection & QC N6->N7

Figure 1: GC-MS/MS Multiple Reaction Monitoring (MRM) analytical workflow.

Validation Logic & Lifecycle

To transition this method from development to routine Quality Control (QC), it must undergo rigorous validation as dictated by[7]. The validation lifecycle is a logical progression designed to prove that the method is "fit for purpose"[3].

G Root ICH Q2(R2) Validation Strategy SST System Suitability (Resolution & Tailing) Root->SST Spec Specificity (Matrix Blank Assessment) Root->Spec Sens Sensitivity (LOD < 30% of TTC) Root->Sens Lin Linearity (R² > 0.999, 10-150% Range) Root->Lin Acc Accuracy & Precision (Spike Recovery 80-120%) Root->Acc

Figure 2: Core parameters for ICH Q2(R2) analytical method validation.

By executing this validation framework, laboratories can definitively prove that the GC-MS/MS method is not only capable of detecting 2-Bromo-1,4-dichloro-3-methoxybutane at the required 1.5 ppm threshold but can do so with unwavering precision across hundreds of commercial batches[6].

Conclusion

For the residual analysis of highly reactive, polyhalogenated genotoxic impurities like 2-Bromo-1,4-dichloro-3-methoxybutane, legacy techniques such as GC-ECD and GC-MS (SIM) fall short in complex matrices. GC-MS/MS (MRM) provides the definitive solution. By coupling targeted non-polar extraction with the extreme selectivity of tandem mass spectrometry, drug development professionals can achieve fully compliant, self-validating control strategies that ensure patient safety and satisfy the most stringent ICH M7 and Q2(R2) regulatory requirements.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Available at:[Link]

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed (NIH). Available at:[Link]

  • Validated GC–MS and LC–MS/MS Methods for ICH M7–Based Quantification... - ResearchGate. Available at:[Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories. Available at:[Link]

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. Available at:[Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software - IntuitionLabs. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1,4-dichloro-3-methoxybutane

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory setups where researchers default to generic safety protocols—such as standard nitrile gloves and basic fume hoods—for all organic syntheses. However, when working with highly functionalized polyhalogenated building blocks like 2-Bromo-1,4-dichloro-3-methoxybutane (CAS: 1594942-05-8) [1], this generic approach introduces critical vulnerabilities.

This guide provides a self-validating, field-tested operational framework for handling this specific compound. By understanding the physicochemical causality behind these safety measures, your laboratory can ensure both operational continuity and absolute personnel safety.

Part 1: Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand why 2-Bromo-1,4-dichloro-3-methoxybutane (C5H9BrCl2O)[2] requires heightened scrutiny:

  • Aggressive Lipophilicity & Permeation: The combination of bromo- and dichloro- substituents significantly increases the molecule's lipophilicity. Halogenated alkanes act as aggressive non-polar solvents that rapidly solvate and degrade standard elastomeric barriers (like nitrile or latex). This leads to rapid chemical permeation, often without visible degradation of the glove, resulting in unnoticed dermal exposure.

  • Reactivity Profile: As an electrophilic halogenated alkane, it is highly reactive and primed for nucleophilic substitution reactions[2]. In biological systems, such alkylating agents can react indiscriminately with cellular nucleophiles (proteins, DNA), making strict exposure control non-negotiable.

  • Volatility & Inhalation: The methoxy ether linkage increases the overall vapor pressure compared to a purely halogenated alkane of similar mass. This necessitates strict reliance on engineering controls (certified fume hoods) rather than just personal protective equipment (PPE).

Part 2: Quantitative PPE Selection Matrix

A self-validating safety system relies on quantitative breakthrough data rather than assumptions. Standard 8-mil nitrile gloves, the default in many labs, will fail rapidly when exposed to halogenated ethers. Based on standard permeation data for halogenated organics , the following matrix must be adhered to:

Table 1: Glove Compatibility and Breakthrough Data for Halogenated Alkanes

Glove MaterialBreakthrough Time (min)Degradation RatingOperational Recommendation
Viton (Fluoroelastomer) > 480ExcellentPrimary Choice . Highly resistant to halogenated organics; ideal for prolonged handling.
Silver Shield (PE/EVAL) > 480ExcellentSecondary Choice . Excellent resistance, but poor dexterity. Best used as an under-glove.
Heavy-Duty Nitrile (15+ mil) 10 - 30Fair to PoorIncidental Contact Only . Must be removed and replaced immediately upon chemical splash.
Standard Nitrile (8 mil) < 10SevereNot Recommended . Rapid permeation; provides a false sense of security.
Latex < 5SevereNot Recommended . Zero chemical resistance to halogenated solvents.

In addition to appropriate hand protection, operators must wear a flame-resistant (FR) lab coat and ANSI Z87.1 certified chemical splash goggles. Standard safety glasses do not provide adequate orbital protection against liquid vapor or splashes.

Part 3: Operational Workflow & Step-by-Step Methodology

The following Standard Operating Procedure (SOP) utilizes a closed-system transfer methodology. Halogenated liquids possess low surface tension, meaning they tend to "creep" down the sides of glass bottles when poured, increasing the risk of exterior contamination and glove degradation.

Standard Operating Procedure: Volumetric Aliquoting
  • Step 1: Environmental Verification. Before opening the chemical, verify that the chemical fume hood is certified and operating with a face velocity between 80–120 feet per minute (fpm) . Clear the workspace of incompatible materials, specifically strong bases and active metals.

  • Step 2: PPE Donning & Integrity Check. Inspect Viton gloves for pinhole leaks using the inflation method (trap air in the glove and roll the cuff tightly to check for pressure loss). Don your FR lab coat and goggles. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Step 3: Closed-System Transfer. Secure both the source bottle of 2-Bromo-1,4-dichloro-3-methoxybutane and the receiving flask using heavy lab stands and clamps. Use a gas-tight glass syringe equipped with a stainless steel needle for volumetric transfer. Causality note: Syringe transfer prevents the low-surface-tension liquid from creeping down the bottle threads.

  • Step 4: Immediate Decontamination. Immediately rinse the syringe and needle with a compatible, less hazardous solvent (e.g., a small volume of dichloromethane) directly into a designated halogenated waste container.

  • Step 5: Doffing Protocol. Remove gloves by peeling them inside out. This traps any microscopic surface contamination within the inverted glove. Wash hands immediately with soap and water.

G Start Start: Pre-Operation Hazard Assessment Hood Fume Hood Check (>100 fpm velocity?) Start->Hood Abort Abort & Tag Out Equipment Hood->Abort NO PPE Don PPE Matrix: Viton Gloves, Lab Coat, Splash Goggles Hood->PPE YES Transfer Execute Closed-System Transfer of Chemical PPE->Transfer Spill Spill Containment Required? Transfer->Spill Minor Minor Spill Protocol (<50mL, Inert Absorbent) Spill->Minor YES (Minor) Major Major Spill Protocol (Evacuate, Call EHS) Spill->Major YES (Major) Waste Dispose via Halogenated Waste Stream Spill->Waste NO Minor->Waste

Figure 1: Operational workflow and spill response decision matrix for halogenated alkanes.

Part 4: Spill Response and Disposal Logistics

Spill Protocol

If a spill occurs, the primary directive is vapor containment.

  • Minor Spills (<50 mL inside the hood): Do not use paper towels. Use a chemically inert absorbent pad or diatomaceous earth. The high lipophilicity of the chemical will cause it to melt through standard synthetic sorbents. Place all cleanup materials into a sealed, properly labeled secondary container.

  • Major Spills (>50 mL or outside the hood): Evacuate the laboratory immediately. The vapor pressure of the methoxy group combined with the toxicity of the halogens presents an immediate inhalation hazard. Secure the doors and contact Environmental Health and Safety (EHS) or a HAZMAT team.

Disposal Logistics

Disposal of 2-Bromo-1,4-dichloro-3-methoxybutane requires strict segregation into a Halogenated Organic Waste stream .

Causality note: Mixing halogenated waste with non-halogenated solvents (like acetone) under basic conditions can trigger highly exothermic haloform reactions. Furthermore, environmental regulations mandate separate incineration protocols for halogens . Facilities must utilize specialized high-temperature scrubbers to prevent the atmospheric release of toxic dioxins and furans during the destruction of the carbon-halogen bonds.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management System.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.